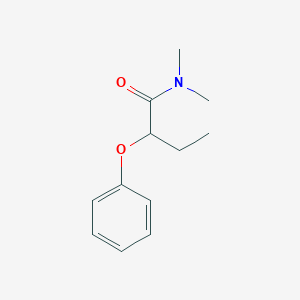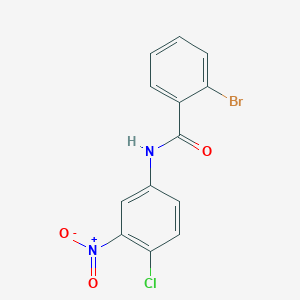![molecular formula C16H16N4O2S B11027030 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11027030.png)
2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: thiazolopyrimidine , belongs to the class of heterocyclic compounds. Its chemical structure features a fused thiazole and pyrimidine ring system. Let’s break it down:
Thiazole ring: A five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom.
Pyrimidine ring: A six-membered ring with four carbon atoms and two nitrogen atoms.
This compound has garnered interest due to its diverse chemical and biological properties. It serves as a core structure in various natural products, including histidine, purine, histamine, and DNA-based structures.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for thiazolopyrimidine. One common approach involves cyclization reactions between appropriately functionalized precursors. For instance, the reaction of a thioamide with a pyrimidine derivative can yield thiazolopyrimidine. Reaction conditions may vary, but typically involve heating under suitable solvent conditions.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential large-scale processes.
Chemical Reactions Analysis
Thiazolopyrimidine undergoes various reactions, including:
Oxidation: Oxidative transformations can modify the compound’s functional groups.
Reduction: Reduction reactions alter the compound’s reactivity and properties.
Substitution: Substituents can be introduced or replaced on the ring system.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification. For example, oxidation may involve peroxides or metal catalysts, while reduction could use hydrides.
Major Products: These reactions yield derivatives with altered pharmacological properties.
Scientific Research Applications
Thiazolopyrimidine finds applications across disciplines:
Chemistry: As a versatile scaffold for designing new compounds.
Biology: Potential bioactive agents due to their diverse pharmacological activities.
Medicine: Investigated for antitumor, antibacterial, and anti-inflammatory effects.
Industry: May serve as a starting point for drug development.
Mechanism of Action
The precise mechanism of thiazolopyrimidine’s effects depends on its specific derivatives. It likely interacts with molecular targets and pathways relevant to its intended application.
Comparison with Similar Compounds
Thiazolopyrimidine’s uniqueness lies in its fused ring system. While I don’t have a specific list of similar compounds, exploring related heterocyclic structures could provide valuable insights.
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,3-dimethyl-5-oxo-N-(2-pyridin-2-ylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-10-11(2)23-16-19-9-13(15(22)20(10)16)14(21)18-8-6-12-5-3-4-7-17-12/h3-5,7,9H,6,8H2,1-2H3,(H,18,21) |
InChI Key |
KQNYKQHTPLWHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCCC3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11026948.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026964.png)


![methyl (2Z)-{2-[(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11026986.png)
![1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11026991.png)
![(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026996.png)
![ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11027002.png)
![1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027012.png)
![4-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B11027013.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)benzenesulfonamide](/img/structure/B11027020.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B11027021.png)
![7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027026.png)
